molecular formula C18H23N3O3S B2449858 1-((4-(Isopropoxy)phenyl)sulfonyl)-4-(2-pyridyl)piperazine CAS No. 1024523-27-0

1-((4-(Isopropoxy)phenyl)sulfonyl)-4-(2-pyridyl)piperazine

Cat. No. B2449858
CAS RN: 1024523-27-0
M. Wt: 361.46
InChI Key: VKUXYSILDHDGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Isopropoxy)phenyl)sulfonyl)-4-(2-pyridyl)piperazine, also known as IPPS, is a synthetic compound that has been used in a variety of scientific applications. This compound has been studied for its biochemical and physiological effects, and its potential to be used in laboratory experiments.

Scientific Research Applications

Adenosine A2B Receptor Antagonists

  • A study developed a series of compounds including variants of piperazine-1-sulfonylphenylxanthines, which were characterized as A(2B) adenosine receptor antagonists. They found compounds with subnanomolar affinity and high selectivity, useful in the pharmacological labeling of human and rodent A(2B) receptors (Borrmann et al., 2009).

Antibacterial Activities

  • Novel piperazine derivatives were synthesized and tested for antibacterial activities. The study found that certain derivatives exhibited better antibacterial activities at specific concentrations (Wu Qi, 2014).
  • Another research synthesized N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine as potential antibacterial agents. Some of these molecules were found to be effective inhibitors against bacterial strains like Bacillus subtilis and Escherichia coli (Abbasi et al., 2020).

Antioxidant Properties

  • An investigation into 2-alkoxyphenylcarbamic acid derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl fragment revealed promising antioxidant properties in vitro. This was particularly notable for compounds containing a 4´-fluoro group (Malík et al., 2017).

Crystal Structure and Bioactivity Studies

  • Research on the synthesis and crystal structure of 1-benzhydryl-4-phenylmethane sulfonyl piperazine provided insights into its potential as a bioactive heterocycle (Ananda Kumar et al., 2007).
  • Crystal structure studies and Hirshfeld surface analysis were conducted on piperazine derivatives, offering detailed insights into their molecular structure and interactions (Kumara et al., 2017).

HIV-1 Reverse Transcriptase Inhibitors

  • A study focusing on bis(heteroaryl)piperazines (BHAPs) found them to be potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, a significant finding for antiviral drug development (Romero et al., 1994).

Anti-Malarial Agents

  • Piperazine derivatives were investigated for their potential as anti-malarial agents, highlighting the importance of specific molecular features in generating activity (Cunico et al., 2009).

properties

IUPAC Name

1-(4-propan-2-yloxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-15(2)24-16-6-8-17(9-7-16)25(22,23)21-13-11-20(12-14-21)18-5-3-4-10-19-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUXYSILDHDGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-(Isopropoxy)phenyl)sulfonyl)-4-(2-pyridyl)piperazine

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